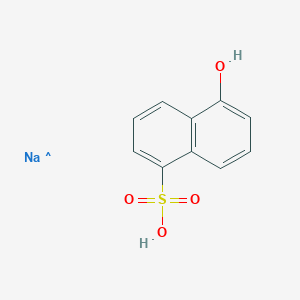
Sodium 5-Hydroxy-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-Hydroxy-1-naphthalenesulfonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt derivative of 5-hydroxy-1-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-Hydroxy-1-naphthalenesulfonate involves several steps. One common method includes the reaction of disodium 1,5-naphthalenedisulfonate with caustic soda liquid in a high-pressure kettle. The reaction mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After the reaction, the mixture is cooled, and the product is crystallized and filtered to obtain this compound with a purity of 98-99% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with waste liquor being reused to maximize economic and social benefits .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-Hydroxy-1-naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenesulfonates .
Scientific Research Applications
Sodium 5-Hydroxy-1-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: this compound is used in the production of specialty chemicals and as a dispersing agent in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 5-Hydroxy-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s sulfonate group allows it to interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- Sodium 4-Hydroxy-1-naphthalenesulfonate
- Sodium 1-Naphthol-5-sulfonate
- Sodium 8-Hydroxy-1-naphthalenesulfonate
Comparison: Sodium 5-Hydroxy-1-naphthalenesulfonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the hydroxyl group can significantly influence the compound’s solubility, reactivity, and interaction with other molecules .
Properties
Molecular Formula |
C10H8NaO4S |
|---|---|
Molecular Weight |
247.22 g/mol |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
WRJOKHJBVSLGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O.[Na] |
Related CAS |
79873-34-0 5419-77-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















